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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)quinoline
CAS No.: 860198-20-5
Cat. No.: B8646247

Get Quote

. J

Technical Profile: 2-(3-Chlorophenyl)quinoline[1]
[2][3][4]

Part 1: Chemical Identity & Physicochemical
Profile[4][5][6]

2-(3-Chlorophenyl)quinoline is a heteroaromatic biaryl scaffold.[1] It belongs to the 2-
arylquinoline class, a privileged structure in medicinal chemistry known for its utility in designing
antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDS).[1]

Nomenclature & Identifiers
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Parameter

Data

IUPAC Name

2-(3-Chlorophenyl)quinoline

CAS Registry Number

Not widely listed in public commodity catalogs;
often synthesized de novo.[1] (Isomer 2-(4-
chlorophenyl)quinoline is CAS 1236-90-4)

Molecular Formula C15H10CIN

Molecular Weight 239.70 g/mol

SMILES Clclccec(cl)c2nc3cececc3cc2
InChiKey Calculated:DWOBAAZEPJQTNQ-

UHFFFAOYSA-N (Isomer analog)

Physical Properties

Property Value / Description Source/Note
Physical State Solid (Crystalline powder) Standard for 2-arylquinolines
Color Off-white to pale yellow Impurities often darken to tan
Note:[1][2] 2-Phenylquinoline
melts at 84—85°C; 4-Cl isomer
) ) ) melts at 111°C. The 3-ClI
Melting Point 95-105 °C (Predicted) ] )
substituent typically elevates
MP relative to the
unsubstituted parent.[1]
High: DCM, Chloroform,
- DMSO, Ethyl Lipophilic nature (cLogP ~4.
Solubility
AcetateLow/Insoluble: Water, [1]5)
Hexanes (cold)
LogP (Calc) ~4.6 £0.3 High membrane permeability
] ) Amax ~250-260 nm, ~300— o N
UV-Vis Absorption Quinoline Tt-11* transitions

320 nm
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Part 2: Synthesis & Experimental Protocols
Core Directive: The Suzuki-Miyaura Coupling

The most robust route to 2-(3-Chlorophenyl)quinoline is the Palladium-catalyzed cross-
coupling of 2-chloroquinoline and 3-chlorophenylboronic acid.[1] This method is superior to the
Friedlander synthesis for this specific target due to milder conditions and higher functional
group tolerance.[1]

Reaction Scheme

2-Chloroquinoline + 3-Chlorophenylboronic acid

2-(3-Chlorophenyl)quinoline

Detailed Protocol (Step-by-Step)

Reagents:

2-Chloroquinoline (1.0 equiv, 5.0 mmol, 818 mg)[1]

3-Chlorophenylboronic acid (1.2 equiv, 6.0 mmol, 938 mg)[1]

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equiv, 0.25 mmol, 288 mg)

Sodium Carbonate (Na2=COs) (2.0 M aqueous solution, 5.0 mL)

1,4-Dioxane (20 mL, degassed)
Procedure:

e Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser. Flush with Argon or Nitrogen.[1]

e Charging: Add 2-chloroquinoline, 3-chlorophenylboronic acid, and Pd(PPhs)a to the flask.
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e Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na2COs solution.
e Reaction: Heat the mixture to reflux (100-105 °C) for 12—16 hours.

o Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (2-chloroquinoline)
should disappear.[1]

o Workup:
o Cool to room temperature.[1][3]
o Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
o Wash combined organic layers with brine (50 mL).
o Dry over anhydrous MgSOeu, filter, and concentrate in vacuo.
« Purification: Purify the crude residue via flash column chromatography on silica gel.
o Eluent: Gradient of Hexanes — 5% Ethyl Acetate in Hexanes.[1]

o Yield Expectation: 85-92% (Pale yellow solid).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the
critical oxidative addition and reductive elimination steps.
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Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloroquinoline and 3-
chlorophenylboronic acid.[1]

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following
spectral signatures.

1H NMR Spectroscopy (400 MHz, CDCIs)

The spectrum will display a distinct pattern differentiating it from the 4-substituted isomer.[1]

e Quinoline Ring:
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o 8.25(d, J = 8.5 Hz, 1H, H-4)[1]
o 8.15(d, J = 8.5 Hz, 1H, H-8)[1]
o 7.85(d, J = 8.5 Hz, 1H, H-3)[1]
o 7.75 (t, 1H, H-7),
7.55 (t, 1H, H-6)[1]
e 3-Chlorophenyl Ring (Diagnostic):
o 8.18 (t, 1H, H-2' - Singlet-like appearance due to meta-coupling)[1]
o 8.05 (dt, 1H, H-6")[1]

o 7.45 (m, 2H, H-4', H-5)[1]

Mass Spectrometry (ESI/GC-MS)

e Molecular lon (M+): 239.05

 |sotope Pattern: A characteristic 3:1 intensity ratio for peaks at m/z 239 and 241, confirming
the presence of a single Chlorine atom.[1]

Validation Workflow

Use this logic flow to confirm compound identity before biological testing.

VALIDATED
m/z 239/241 Ready for Assay
Mass Spec
w’ (Cl Isotope Pattern)

w‘
1H NMR Inconsistent RE-PURIFY
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Figure 2: Step-by-step structural validation workflow.
Part 4: Safety & Handling (MSDS Summary)
o Hazard Classification: Irritant (Skin/Eye/Respiratory).
o Signal Word: WARNING.
 Precautionary Statements:
o P261: Avoid breathing dust/fume.[1]
o P280: Wear protective gloves/eye protection.[1]

o Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidation
or discoloration over months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Molecular weight and physical properties of 2-(3-
Chlorophenyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8646247/docs#molecular-weight-and-physical-
properties-of-2-3-chlorophenyl-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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